Scaffold Minimality: Galtamycinone is the Defined Aglycone Common to Galtamycin, Galtamycin B, and Saquayamycin Z
Galtamycinone represents the simplest structurally characterized monomeric unit within the galtamycin-saquayamycin family. The parent antibiotic galtamycin comprises galtamycinone plus three unidentified sugars [1], while galtamycin B and saquayamycin Z are further elaborated with additional saccharide chains [2]. Galtamycinone thus provides the minimal common scaffold for systematic SAR studies, a role that no other single compound in this family fulfills. Its structure has been confirmed by comprehensive 1H NMR, 13C NMR, and mass spectroscopy [3].
| Evidence Dimension | Structural complexity / molecular weight |
|---|---|
| Target Compound Data | Galtamycinone: C25H22O8, MW 450.4 Da (monoglycosylated aglycone) |
| Comparator Or Baseline | Galtamycin B: C43H48O15, MW 804.8 Da (multi-glycosylated); Saquayamycin Z: bears tetra- and pentasaccharide side chains; SS-228R: aglycone without sugar, MW 366.4 Da |
| Quantified Difference | Galtamycinone is the only defined monoglycosylated scaffold; SS-228R lacks the C-9 olivose present in galtamycinone [4]. |
| Conditions | Structural elucidation by NMR and MS; biosynthetic gene cluster analysis confirming common origin [5]. |
Why This Matters
For researchers constructing SAR libraries, galtamycinone is the essential modular starting point—less complex than multi-glycosylated end-products, but more biosynthetically relevant than the bare aglycone SS-228R.
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